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Compound of Interest

Compound Name: Dimethyl oxalate

cat. No.: B050477

The crystal structure of dimethyl oxalate has been determined by X-ray analysis.[1] In the
solid state, the molecule adopts a planar trans-trans configuration, which is considered the
structure of least steric interference.[1] This planarity is a key feature of its solid-state
conformation. The crystal system is monoclinic, and the space group is uniquely determined as
P21/n.[1] Infrared spectra of crystalline dimethyl oxalate confirm that only the trans form is
populated in the relaxed crystal lattice.[2][3] The presence of two molecules per unit cell leads
to observable Davydov splitting for several bands in the IR spectrum.[2][3]

Crystallographic Data

The unit cell parameters and other crystallographic data for dimethyl oxalate are summarized
in the table below.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b050477?utm_src=pdf-interest
https://www.benchchem.com/product/b050477?utm_src=pdf-body
https://journals.iucr.org/paper?a01031
https://journals.iucr.org/paper?a01031
https://journals.iucr.org/paper?a01031
https://www.benchchem.com/product/b050477?utm_src=pdf-body
https://www.researchgate.net/publication/255743862_Molecular_structure_and_infrared_spectra_of_dimethyl_oxalate
https://pubs.rsc.org/en/content/articlelanding/2002/cp/b107232n/unauth
https://www.researchgate.net/publication/255743862_Molecular_structure_and_infrared_spectra_of_dimethyl_oxalate
https://pubs.rsc.org/en/content/articlelanding/2002/cp/b107232n/unauth
https://www.benchchem.com/product/b050477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value
Crystal System Monoclinic
Space Group P21/n

a 3.90+0.04 A
b 11.88 +0.04 A
c 6.21+0.04 A
B 103.5+0.5°
Molecules per unit cell (Z) 2

Calculated Density 1.39 g/cm3
Observed Density 1.4 g/cm3
Molecular Symmetry Centric

Table 1: Crystallographic data for dimethyl oxalate.[1]

Intermolecular and Intramolecular Geometry

The precise determination of bond lengths and valency angles provides insight into the
molecular geometry of dimethyl oxalate in its crystalline form. The molecule's planarity is
notable, with the carbon and oxygen atoms of the oxalate group lying nearly in the same plane.

[1]
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Bond / Angle Atoms Length (A) I Angle (°)
Bond Lengths

Ci-Ccr 1.53+0.08
C1-0O1 (C=0) 1.19
C1-02 (C-0) 1.31
02-C2 (O-CHs) 1.46 + 0.05
Valency Angles

O1-Ci1-cr 125°
02-C1-C1' 110°
01-C1-02 125°
C1-02-C2 118° £ 3°

Table 2: Key bond lengths and valency angles of dimethyl oxalate.[1]

Intermolecular forces also play a role in the crystal packing. Weak associations, potentially a

form of polarization bonding, are suggested to exist between the carbonyl oxygen atoms and

the methyl groups of neighboring molecules, influencing properties like the melting point.[1][3]

Experimental Protocols

The determination of the crystal structure of dimethyl oxalate involves several key

experimental steps, from sample preparation to data collection and analysis.

Sample Preparation and Crystallization

» Synthesis and Purification: Dimethyl oxalate can be synthesized by the esterification of

anhydrous oxalic acid with methanol, using sulfuric acid as a catalyst.[4][5]

o Recrystallization: The synthesized dimethyl oxalate is purified by recrystallization from dry

methyl alcohol to obtain single crystals suitable for X-ray diffraction.[1] The resulting crystals

are soft, volatile, monoclinic prisms.[1]
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Crystal Mounting: Due to their volatile nature, a single crystal of approximately 0.05 cm in
cross-section is selected and enclosed in a thin-walled Lindemann glass tube to prevent
evaporation during the experiment.[1]

X-ray Diffraction Data Collection

Instrumentation: The unit-cell dimensions are measured from rotation photographs taken
about the principal axes of the crystal.[1] This involves mounting the crystal on a goniometer
head, which allows for precise orientation in the X-ray beam.

Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam. The diffracted
X-rays are recorded on a detector (historically photographic film, now typically electronic
detectors). A series of diffraction patterns are collected as the crystal is rotated.

Intensity Measurement: The intensities of the diffraction spots are measured. These
intensities are proportional to the square of the structure factor amplitudes.

Structure Determination and Refinement

Space Group Determination: The systematic absences in the diffraction pattern are used to
uniquely determine the space group, which for dimethyl oxalate is P21/n.[1]

Structure Solution: The collected intensity data is used to solve the phase problem and
generate an initial electron density map of the unit cell. For a molecule with a center of
symmetry like dimethyl oxalate, this process can be more straightforward.

Model Refinement: The initial model of the structure is refined using least-squares methods.
This process adjusts the atomic coordinates and thermal parameters to achieve the best fit
between the observed structure factors and those calculated from the model.[1]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination

and the molecular structure of dimethyl oxalate.
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Figure 1: Workflow for Crystal Structure Determination.
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Figure 2: Molecular Structure of Dimethyl Oxalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

